Propargyl-PEG1-SS-PEG1-C2-Boc: A Technical Guide to a Cleavable Bifunctional Linker
Propargyl-PEG1-SS-PEG1-C2-Boc: A Technical Guide to a Cleavable Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-C2-Boc is a heterobifunctional linker molecule integral to the development of advanced targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its precisely designed architecture incorporates several key functional components: a terminal propargyl group for bioorthogonal "click" chemistry, a central disulfide bond engineered for intracellular cleavage, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for controlled, sequential conjugation. This guide provides a comprehensive technical overview of its properties, a representative synthesis protocol, and its application in the construction of targeted drug delivery systems.
Core Structure and Functionality
The molecular structure of Propargyl-PEG1-SS-PEG1-C2-Boc is designed for modular assembly of complex bioconjugates.
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Propargyl Group: The terminal alkyne functionality is a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the highly efficient and specific covalent attachment to molecules bearing an azide (B81097) group, such as modified antibodies, small molecule drugs, or protein ligands.[1]
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PEG Spacers (PEG1): The two short polyethylene glycol units enhance the hydrophilicity of the linker. This is crucial for improving the solubility and reducing the aggregation of the resulting conjugate, which often involves large and hydrophobic biomolecules. The PEG chains can also positively influence the pharmacokinetic profile of the final therapeutic agent.
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Disulfide Bond (-SS-): The disulfide bridge is a key feature, rendering the linker cleavable. This bond is relatively stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the presence of higher concentrations of glutathione, as found inside cells.[2] This differential stability enables the selective release of a conjugated payload within the target cell, minimizing off-target toxicity.[2]
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C2-Boc Group: This component consists of a two-carbon spacer terminating in an amine that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid). This allows for a controlled, stepwise synthesis strategy where the deprotected amine can be subsequently conjugated to another molecule of interest, for example, through amide bond formation.
Physicochemical and Technical Data
While specific experimental data for this proprietary linker is not extensively published, the following table summarizes its key specifications based on available supplier data and typical characteristics for such molecules.
| Property | Value | Source/Comment |
| CAS Number | 1807518-78-0 | |
| Molecular Formula | C₁₄H₂₄O₄S₂ | |
| Molecular Weight | 320.46 g/mol | |
| Purity | >96% | |
| Appearance | White to off-white solid or oil | Typical for PEGylated compounds. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | Expected solubility based on structure; empirical testing is recommended for specific applications. |
| Storage Conditions | -20°C, under inert atmosphere | Recommended to prevent degradation of the disulfide bond and alkyne group. |
Representative Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of Propargyl-PEG1-SS-PEG1-C2-Boc, based on established chemical principles for similar heterobifunctional linkers. Researchers should optimize these protocols for their specific molecular contexts.
Protocol 1: Synthesis of an Azide-Modified Targeting Ligand
This protocol describes the introduction of an azide group onto a targeting ligand (e.g., a small molecule inhibitor) that has a suitable hydroxyl handle. This prepares the ligand for conjugation to the propargyl group of the linker.
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Mesylation of the Ligand:
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Dissolve the hydroxyl-containing targeting ligand (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0°C in an ice bath.
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Add triethylamine (B128534) (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
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Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
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Azidation:
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Dissolve the crude mesylated ligand in anhydrous dimethylformamide (DMF).
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Add sodium azide (NaN₃) (3.0 eq) to the solution.
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Heat the reaction mixture to 60-80°C and stir until the mesylate is consumed, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the azide-functionalized ligand by silica (B1680970) gel column chromatography.
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Protocol 2: Conjugation via Click Chemistry
This protocol details the conjugation of the azide-modified targeting ligand to Propargyl-PEG1-SS-PEG1-C2-Boc.
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Reaction Setup:
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In a suitable reaction vessel, dissolve the azide-functionalized targeting ligand (1.0 eq) and Propargyl-PEG1-SS-PEG1-C2-Boc (1.1 eq) in a solvent system such as a mixture of t-butanol and water.
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Catalyst Preparation:
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Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ by mixing copper(II) sulfate (CuSO₄) (0.1 eq) with a reducing agent like sodium ascorbate (B8700270) (0.2 eq). A ligand such as TBTA (tris(benzyltriazolylmethyl)amine) is often used to stabilize the Cu(I) oxidation state.
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Click Reaction:
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Add the catalyst solution to the mixture of the azide and alkyne components.
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Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by LC-MS.
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Purification:
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Upon completion, purify the resulting conjugate using an appropriate method, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC), to yield the purified Boc-protected conjugate.
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Protocol 3: Boc Deprotection and Final Conjugation
This protocol describes the removal of the Boc protecting group and subsequent conjugation to a second molecule, for instance, a ligand for an E3 ubiquitin ligase containing a carboxylic acid group.
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Boc Deprotection:
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Dissolve the purified Boc-protected conjugate in DCM.
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Add an equal volume of trifluoroacetic acid (TFA).
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Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
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Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The resulting amine-TFA salt is often used directly.
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Amide Coupling:
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Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.
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Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
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Stir for a few minutes to activate the carboxylic acid.
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Add a solution of the deprotected amine-TFA salt (1.2 eq) and additional DIPEA (1.2 eq) in DMF.
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Stir the reaction at room temperature overnight.
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Monitor the formation of the final PROTAC or ADC precursor by LC-MS.
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Final Purification:
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Purify the final conjugate by RP-HPLC to obtain the desired product with high purity.
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Mandatory Visualizations
Chemical Structure of Propargyl-PEG1-SS-PEG1-C2-Boc
Caption: Chemical structure of Propargyl-PEG1-SS-PEG1-C2-Boc.
General Workflow for PROTAC Synthesis
Caption: Workflow for synthesizing a PROTAC using the linker.
Mechanism of Intracellular Cleavage
Caption: Disulfide linker cleavage in the cell.
Conclusion
Propargyl-PEG1-SS-PEG1-C2-Boc is a sophisticated and versatile chemical tool for the development of next-generation targeted therapeutics. Its combination of a bioorthogonal handle, a cleavable disulfide bond, and an orthogonally protected amine provides researchers with a high degree of control over the synthesis of complex bioconjugates. The principles and representative protocols outlined in this guide serve as a foundation for the application of this linker in the creation of innovative ADCs and PROTACs, paving the way for more effective and selective therapies.
